

# Spectroscopic Analysis of 4-Ethylcyclohexene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethylcyclohexene

Cat. No.: B1329803

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Ethylcyclohexene**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a thorough interpretation of spectroscopic data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Ethylcyclohexene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
5.6-5.8	m	2H	Olefinic protons (-CH=CH-)
2.0-2.2	m	2H	Allylic protons
1.8-2.0	m	1H	Methine proton (-CH-)
1.1-1.6	m	6H	Cyclohexyl and ethyl methylene protons
0.9	t	3H	Ethyl methyl protons (-CH <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon-13) NMR Data

While a complete experimental dataset is not publicly available, the presence of <sup>13</sup>C NMR data is noted in chemical databases such as PubChem.[\[1\]](#) Predicted chemical shifts are provided below based on structure-property relationships.

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
125-135	CH	Olefinic carbons (-CH=CH-)
30-40	CH	Methine carbon (-CH-)
25-35	CH <sub>2</sub>	Cyclohexyl and ethyl methylene carbons
10-15	CH <sub>3</sub>	Ethyl methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The following are characteristic infrared absorption bands for **4-Ethylcyclohexene**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3020-3100	Medium	=C-H	Stretch
2850-2960	Strong	C-H	Stretch
1640-1660	Medium	C=C	Stretch
1450	Medium	C-H	Bend
650-1000	Strong	=C-H	Out-of-plane bend

## Mass Spectrometry (MS)

The mass spectrum of **4-Ethylcyclohexene** is available from the NIST WebBook.<sup>[2][3]</sup> The key fragments from electron ionization are presented below.

m/z	Relative Intensity	Assignment
110	Moderate	[M] <sup>+</sup> (Molecular Ion)
81	High	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
67	Base Peak	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
54	Moderate	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of liquid samples like **4-Ethylcyclohexene**.

Sample Preparation:

- **Sample Quantity:** For  $^1\text{H}$  NMR, dissolve 5-25 mg of **4-Ethylcyclohexene** in approximately 0.6-0.7 mL of a deuterated solvent. For  $^{13}\text{C}$  NMR, a more concentrated sample of 50-100 mg is recommended.[4][5]
- **Solvent Selection:** Chloroform-d ( $\text{CDCl}_3$ ) is a common solvent for non-polar compounds like **4-Ethylcyclohexene**.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). If the deuterated solvent contains residual non-deuterated solvent, this signal can also be used for calibration (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).[6]
- **Filtration:** To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[7]

#### Instrument Parameters:

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Sequence:** A standard single-pulse sequence is used.
  - **Number of Scans:** 8-16 scans are typically sufficient.
  - **Relaxation Delay:** A delay of 1-2 seconds between pulses is common.
- **$^{13}\text{C}$  NMR Acquisition:**
  - **Pulse Sequence:** A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
  - **Number of Scans:** A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .
  - **Relaxation Delay:** A 2-second relaxation delay is a common starting point.[6]

#### Data Processing:

- **Fourier Transform:** The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- **Phasing and Baseline Correction:** The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
- **Referencing:** The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
- **Integration:** For  $^1\text{H}$  NMR, the area under each peak is integrated to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like **4-Ethylcyclohexene**.

Sample Preparation:

- Place a small drop of neat **4-Ethylcyclohexene** directly onto the ATR crystal (e.g., diamond or zinc selenide).<sup>[8]</sup>

Instrument Parameters:

- **Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis to subtract any atmospheric or instrumental interferences.
- **Spectral Range:** A typical range for mid-IR spectroscopy is  $4000\text{--}400\text{ cm}^{-1}$ .
- **Resolution:** A resolution of  $4\text{ cm}^{-1}$  is generally sufficient.
- **Number of Scans:** Co-adding 16-32 scans improves the signal-to-noise ratio.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Peak positions are identified and correlated with known functional group absorption frequencies.

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like **4-Ethylcyclohexene**.<sup>[9][10][11]</sup>

### Sample Preparation:

- Prepare a dilute solution of **4-Ethylcyclohexene** in a volatile organic solvent (e.g., dichloromethane or hexane).

### Instrument Parameters:

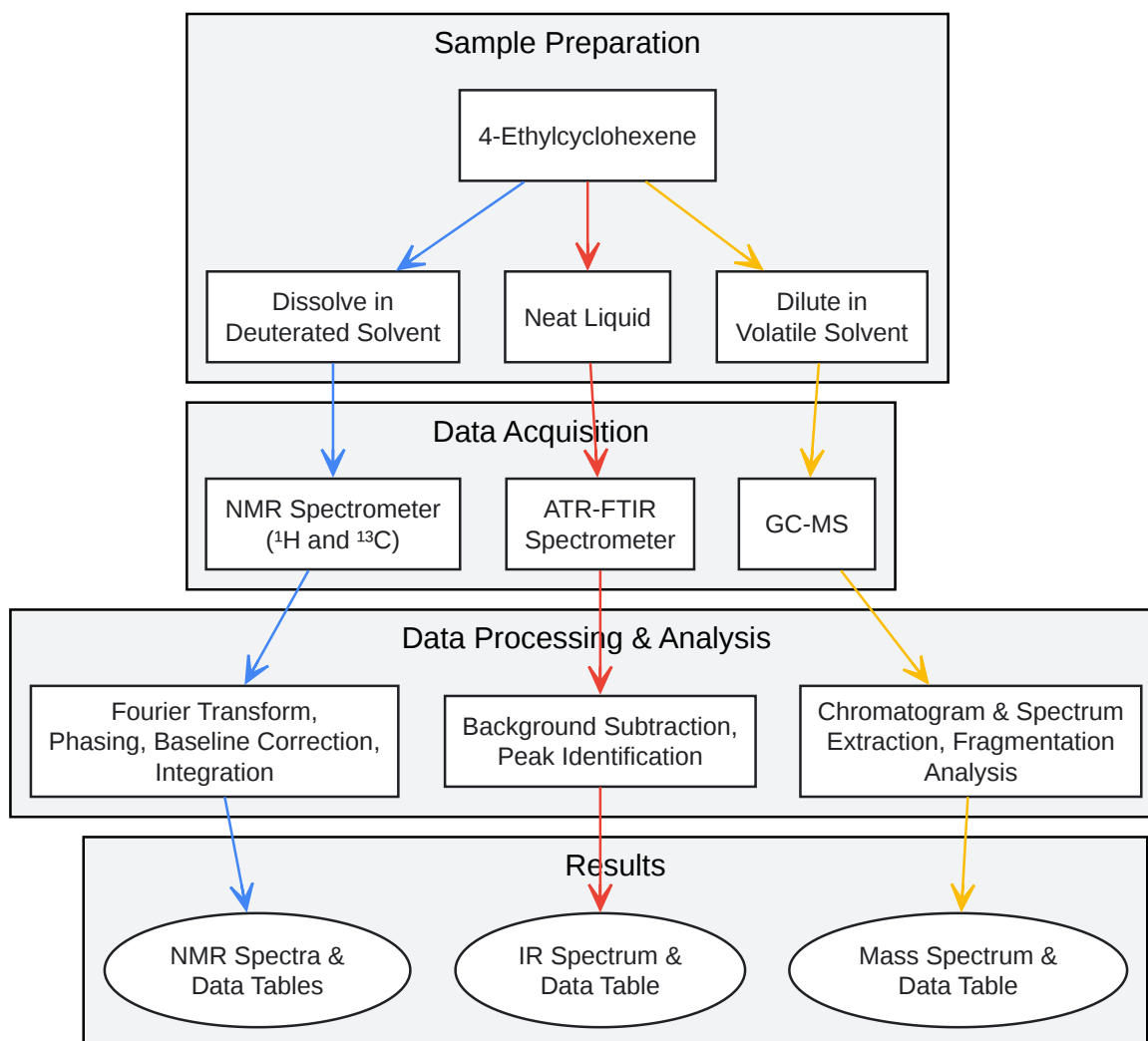
- Gas Chromatograph (GC):
  - Injection: A small volume (e.g., 1  $\mu$ L) of the sample solution is injected into the GC inlet.
  - Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating non-polar analytes.
  - Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50  $^{\circ}$ C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250  $^{\circ}$ C).
- Mass Spectrometer (MS):
  - Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
  - Scan Range: A scan range of  $m/z$  35-300 is typically sufficient to detect the molecular ion and key fragments of **4-Ethylcyclohexene**.

Data Processing:

- The total ion chromatogram (TIC) shows the separation of compounds over time.
- The mass spectrum for the peak corresponding to **4-Ethylcyclohexene** is extracted.
- The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions, which can be compared to library spectra for confirmation.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Ethylcyclohexene**.



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Caption: Workflow for Spectroscopic Analysis of **4-Ethylcyclohexene**.

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